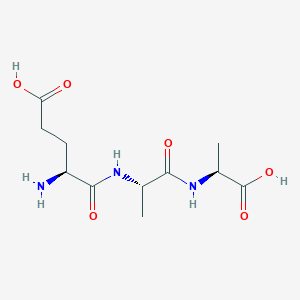

H-Glu-ala-ala-OH

Descripción

Significance of H-Glu-ala-ala-OH as a Model Tripeptide in Chemical Biology Research

In chemical biology, model compounds are indispensable for elucidating complex mechanisms. Short peptides like this compound are frequently employed as model systems due to their well-defined structures and predictable chemical properties . The use of such tripeptides allows for the systematic study of peptide synthesis, conformational stability, and interactions with other molecules or surfaces. For instance, the specific sequence of an acidic residue (Glutamic acid) flanked by nonpolar residues (Alanine) provides a basis for understanding how amino acid composition influences solubility, charge distribution, and potential binding interactions nih.govbachem.com. By studying this compound, researchers can gain insights into the behavior of larger peptides and proteins, thereby advancing fields such as drug design, biomaterials science, and molecular recognition bachem.com. The ability to synthesize these peptides with high purity and control over their sequence further solidifies their role as foundational models in experimental biology and chemistry bachem.com.

Overview of this compound's Role in Investigating Peptide Chemistry and Biochemical Processes

This compound plays a multifaceted role in the investigation of peptide chemistry and biochemical processes, primarily by serving as a simplified system to explore core principles.

Biochemical Processes: While this compound itself may not be a widely studied endogenous molecule with specific biological functions, its constituent amino acids, Glutamic acid and Alanine, are fundamental building blocks and participants in numerous biochemical pathways. Glutamic acid is known for its roles as an excitatory neurotransmitter and a precursor in metabolic processes, including the urea cycle mdpi.comacs.org. Alanine is involved in sugar and acid metabolism and serves as an energy source bachem.com. By examining simple peptides like this compound, researchers can investigate fundamental aspects of enzyme-substrate interactions, such as the kinetics of peptidases that might cleave such sequences, or how specific amino acid arrangements influence cellular uptake mechanisms medchemexpress.com. The study of such tripeptides can also contribute to understanding how small peptide fragments might interact with cellular signaling pathways or serve as intermediates in the synthesis of more complex biomolecules ontosight.ainih.gov.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | L-Glutamyl-L-alanyl-L-alanine | nih.gov |

| Molecular Formula | C11H19N3O6 | nih.gov |

| Molecular Weight | 289.29 g/mol | nih.gov |

| CAS Number | 21064-18-6 | nih.govchemicalbook.com |

| Computed XLogP3 | -5.2 | nih.gov |

| N-terminus | Free amino group (H-) | bachem.com |

| C-terminus | Free carboxyl group (-OH) | bachem.com |

Table 2: Amino Acid Composition and Properties within this compound

| Amino Acid | Position | Side Chain Type | Key Properties/Roles Relevant to Peptide Chemistry/Biochemistry |

| Glutamic Acid | N-terminal | Acidic, Polar | Carboxylic acid side chain can participate in reactions if unprotected bachem.com; acts as an excitatory neurotransmitter and is involved in metabolic pathways mdpi.comacs.org. |

| Alanine | Middle | Nonpolar | Involved in sugar and acid metabolism; provides energy to muscles, brain, and central nervous system bachem.com. Its nonpolar nature influences peptide solubility and interactions. |

| Alanine | C-terminal | Nonpolar | Involved in sugar and acid metabolism; provides energy to muscles, brain, and central nervous system bachem.com. Its nonpolar nature influences peptide solubility and interactions. |

Compound Names Listed:

this compound

L-Glutamyl-L-alanyl-L-alanine

Glutamic acid

Alanine

Propiedades

IUPAC Name |

4-amino-5-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHOVYUYSNDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318785 | |

| Record name | NSC335982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39534-89-9 | |

| Record name | NSC335982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC335982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H-glu-ala-ala-oh

Analytical Validation of Synthesized H-Glu-ala-ala-OH Purity and Identity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of peptides, including this compound harvardapparatus.comsigmaaldrich.comhplc.euwikipedia.org. This method separates molecules based on their hydrophobicity wikipedia.orgspringernature.com. In RP-HPLC, a non-polar stationary phase (typically silica particles with bonded hydrophobic ligands like C18) is used with a polar mobile phase sigmaaldrich.comwikipedia.org. Peptides are retained on the column due to hydrophobic interactions with the stationary phase, and they are eluted by increasing the concentration of an organic solvent in the mobile phase harvardapparatus.comwikipedia.orgspringernature.com. The separation of peptides by RP-HPLC is highly sensitive to subtle interactions with the stationary phase, allowing for the resolution of peptides with very similar sequences harvardapparatus.comhplc.eu. For this compound, RP-HPLC can be used to assess its purity after synthesis and to monitor the success of derivatization reactions. Eluent selection, typically involving water and acetonitrile with an additive like trifluoroacetic acid (TFA), is critical for achieving optimal separation sigmaaldrich.com.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and sequence of peptides like this compound creative-proteomics.comcreative-proteomics.comjove.combirmingham.ac.uk. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed creative-proteomics.com. ESI-MS is particularly suitable for large biomolecules like peptides, generating ions from a sample solution for analysis creative-proteomics.com. Tandem mass spectrometry (MS/MS) is crucial for peptide sequencing, where selected peptide ions are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence creative-proteomics.comcreative-proteomics.comjove.comnih.gov. By analyzing the mass-to-charge ratio (m/z) of the precursor ion and its fragment ions, researchers can confirm the precise molecular weight and sequence of this compound, thereby verifying its identity and purity creative-proteomics.comnih.gov.

Strategies for Functional Derivatization and Labeling of this compound

Peptides can be chemically modified or labeled to enhance their utility in various research applications. These modifications can improve stability, solubility, or introduce functionalities for detection and binding studies abyntek.com.

Incorporation of Fluorescent Probes (e.g., FRET Moieties) for Biochemical Assays

Peptides can be labeled with fluorescent probes to serve as reporters in biochemical assays, such as those employing Fluorescence Resonance Energy Transfer (FRET) nih.govlicorbio.comaltabioscience.comlifetein.com.cnnih.gov. FRET assays are powerful tools for studying molecular interactions and conformational changes, where energy is transferred between a donor and an acceptor fluorophore when they are in close proximity altabioscience.comaddgene.org. For this compound, fluorescent dyes like fluorescein (FAM) or rhodamine (TAMRA) can be conjugated, typically at the N-terminus or via lysine residues if present, to create fluorescently labeled peptides altabioscience.comlifetein.com.cn. These labeled peptides can act as substrates for enzymes, with cleavage releasing the fluorophore and generating a detectable signal lifetein.com.cnnih.gov. For FRET applications, a donor fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) can be attached to the peptide, allowing for the monitoring of enzymatic activity or molecular interactions based on changes in fluorescence altabioscience.comlifetein.com.cn. IRDye® fluorophores are also utilized for near-infrared (NIR) FRET applications, offering improved sensitivity licorbio.com.

Site-Specific Biotinylation and Other Affinity Tags for Binding Studies

Affinity tags, such as biotin, are frequently used to facilitate the purification, detection, and study of peptide-protein interactions researchgate.netjpt.comneb.comcreative-proteomics.comthermofisher.comresearcher.lifefujifilm.comnih.gov. Biotinylation involves the covalent attachment of biotin to a molecule. This biotin tag can then bind with high affinity to streptavidin or avidin, which are often immobilized on a solid support, enabling the capture and purification of the biotinylated peptide or its interacting partners researchgate.netcreative-proteomics.comresearcher.lifemdpi.com. Site-specific biotinylation ensures that the tag is attached at a predetermined location, preventing interference with the peptide's biological activity creative-proteomics.combroadpharm.com. Techniques like enzymatic biotinylation using biotin ligase (e.g., BirA) allow for precise labeling at specific peptide sequences creative-proteomics.com. Other common affinity tags include the FLAG tag, His tag, and Strep Tag, which bind to specific antibodies or metal ions, respectively, facilitating purification and detection jpt.comneb.comthermofisher.com. These tags are valuable for studying binding events, protein-protein interactions, and for immobilizing peptides for various assays researchgate.netjpt.commdpi.com.

Methodologies for Enhancing Peptide Stability and Solubility in Research Contexts

Peptides can be susceptible to degradation and may exhibit limited solubility, posing challenges in research settings nih.govresearchgate.netmdpi.comnih.govbiosynth.com. Several strategies exist to enhance their stability and solubility.

Amino Acid Modifications: Swapping natural L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation researchgate.netnih.gov. Modifying the peptide backbone or protecting the N- and C-termini (e.g., N-terminal acetylation or C-terminal amidation) can also improve stability against enzymatic cleavage nih.govresearchgate.net.

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to peptides, known as PEGylation, can significantly improve water solubility, extend shelf life, and enhance stability under stressed conditions abyntek.commdpi.com.

Sequence Optimization: Incorporating hydrophilic amino acids (e.g., lysine, arginine, glutamic acid) can increase water solubility, while avoiding overly hydrophobic sequences can also be beneficial biosynth.comlifetein.com. Glutamic acid itself, as present in this compound, can contribute to solubility and potentially reduce aggregation through hydrogen bonding mdpi.com.

Formulation Strategies: Adjusting pH and ionic strength can influence peptide solubility, with peptides often being more soluble at pH values away from their isoelectric point lifetein.com. The use of co-solvents can also improve stability by altering the solvent's dielectric constant mdpi.com.

These methods collectively aim to ensure that peptides like this compound remain stable and soluble, facilitating their effective use in diverse experimental protocols.

Advanced Structural and Conformational Analysis of H-glu-ala-ala-oh

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for understanding the intricate details of peptide structure and conformation.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. Chemical shifts of atomic nuclei, particularly ¹³C and ¹⁵N, are highly sensitive to their local electronic environment, which is dictated by the peptide's conformation illinois.eduscite.aicreative-proteomics.comnih.gov.

¹³C NMR chemical shifts provide detailed information about the backbone and side-chain conformations of amino acid residues within a peptide illinois.eduuiuc.edu. The chemical shift of a ¹³C nucleus is influenced by factors such as dihedral angles (φ, ψ, χ) and the electronic environment of neighboring atoms. For H-Glu-ala-ala-OH, ¹³C NMR can help in assigning specific resonances to the carbonyl carbons (C=O), alpha carbons (Cα), and beta carbons (Cβ) of alanine residues, as well as the corresponding carbons and the gamma-carboxyl carbon (Cγ) of the glutamic acid residue uiuc.eduresearchgate.netmdpi.com. Deviations from "random coil" chemical shifts can indicate the presence of secondary structural elements or specific local conformations acs.org. For instance, α-helical structures are often associated with upfield ¹³Cα shifts, while β-sheet structures tend to show downfield shifts acs.org. Side-chain ¹³C shifts, particularly for the glutamic acid residue (Cβ, Cγ, Cδ), can reveal information about rotamer preferences illinois.edu.

¹⁵N NMR is particularly valuable for analyzing the peptide backbone conformation scite.aititech.ac.jpnih.govacs.org. The ¹⁵N chemical shift of the amide nitrogen atom is highly sensitive to the backbone torsion angles (φ and ψ) scite.ainih.gov. In peptides, ¹⁵N chemical shifts can differentiate between various secondary structures: α-helical conformations typically exhibit ¹⁵N chemical shifts in the range of 97.0-99.2 ppm, while β-sheet structures often appear at higher field (99.5-107.0 ppm) titech.ac.jp. These shifts provide a direct link between the observed NMR signals and the local structural environment of the peptide backbone scite.ainih.govacs.org.

"Random coil" chemical shifts represent the average chemical shifts of amino acid residues in a highly flexible, unstructured polypeptide chain acs.orgprotein-nmr.org.ukbmrb.ioresearchgate.net. These values serve as a baseline for identifying regions within a peptide that deviate from this disordered state and adopt specific secondary structures protein-nmr.org.uk. By comparing the experimentally observed ¹³C and ¹⁵N chemical shifts of this compound to established random coil values for glutamic acid and alanine, researchers can identify regions that are more ordered, such as potential helical or β-sheet-like structures, or regions that remain flexible acs.orgprotein-nmr.org.uk. Neighboring residue effects also influence random coil shifts and are important for accurate assignments bmrb.ioresearchgate.net.

The conformation of this compound can be significantly influenced by its surrounding environment. NMR is adept at monitoring these changes:

pH: The glutamic acid residue possesses a carboxylic acid side chain (γ-carboxyl group) with a pKa around 4.25. Changes in pH will affect the protonation state of this group, leading to a charged (deprotonated) or neutral (protonated) state acs.orgpnas.orgnih.gov. These protonation state changes can alter electrostatic interactions within the peptide and with the solvent, thereby influencing its conformation. NMR chemical shifts, particularly for nuclei near the titratable group, are sensitive to these protonation events, allowing for the determination of pKa values and monitoring of pH-induced conformational transitions acs.orgnih.gov. For example, shifts in ¹⁵N and ¹³C resonances can indicate changes in hydrogen bonding or local charge distribution nih.gov.

Temperature: Temperature variations affect molecular motion and hydrogen bonding, both of which influence NMR chemical shifts and linewidths nih.govripublication.combiorxiv.org. Temperature-dependent NMR studies can reveal information about conformational flexibility, the presence of stable secondary structures, and potential unfolding or aggregation phenomena. Amide proton temperature coefficients (dδ/dT) are particularly useful as they can probe the extent of hydrogen bonding and solvent accessibility nih.govripublication.commdpi.com.

Pressure: While less commonly studied for small peptides, pressure can also alter conformational equilibria by affecting the volume changes associated with different states. NMR can, in principle, detect these pressure-induced conformational changes through shifts in chemical spectra.

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and probing intramolecular interactions, including hydrogen bonding, which are critical for peptide conformation acs.orgresearchgate.netbiorxiv.orgleibniz-fli.de.

The Amide II band , located between 1480-1575 cm⁻¹, arises from a combination of C-N stretching and N-H bending vibrations acs.orgresearchgate.netleibniz-fli.de. It is also conformationally sensitive, though generally less so than the Amide I band researchgate.net.

IR spectroscopy can also detect proton transfer events, particularly relevant for the glutamic acid side chain. Changes in the IR spectrum, such as shifts in the frequencies of carboxylate stretching vibrations (around 1550-1610 cm⁻¹ for asymmetric stretching and 1400 cm⁻¹ for symmetric stretching) compared to the carboxylic acid form, can indicate protonation or deprotonation of the glutamic acid side chain. This is especially useful for studying the peptide's behavior across different pH values, complementing NMR findings researchgate.net. Intramolecular hydrogen bonding, which stabilizes specific conformations, can also be inferred from shifts in the Amide A band (N-H stretching) leibniz-fli.de.

Enzymatic Interactions and Biocatalytic Investigations Involving H-glu-ala-ala-oh

Mechanisms of Enzymatic Cleavage and Transformation of Gamma-Glutamyl Peptides

Gamma-glutamyl peptides, including H-Glu-ala-ala-OH, are substrates for specific enzymes that cleave the characteristic γ-glutamyl bond. This cleavage can lead to the formation of pyroglutamic acid (5-oxoproline) and free amino acids, or participate in transpeptidation reactions.

Gamma-glutamyl cyclotransferase (GGCT) is a pivotal enzyme in the γ-glutamyl cycle, responsible for the cleavage of the γ-glutamyl bond in various γ-glutamyl peptides, including γ-L-glutamyl-L-alanine (γ-Glu-Ala) medchemexpress.comhmdb.ca. This compound, being a tripeptide with a γ-glutamyl linkage, is also a substrate for GGCT. The enzyme catalyzes the intramolecular cyclization of the γ-glutamyl moiety, releasing the N-terminal amino acid(s) and forming 5-oxoproline (also known as pyroglutamic acid) hmdb.camdpi.comoup.comresearchgate.net.

The general mechanism involves the nucleophilic attack by the N-terminal amino group of the glutamyl residue onto its own γ-carboxyl group, or by the amino group of an acceptor molecule. In the case of this compound, GGCT would cleave the γ-glutamyl bond between the glutamate residue and the first alanine residue. This reaction typically yields L-5-oxoproline and the dipeptide L-alanyl-L-alanine (ala-ala-OH) hmdb.caoup.com.

Table 1: Products of Gamma-Glutamyl Cyclotransferase Activity on this compound

Research on γ-glutamyl cyclotransferase has established its presence in various tissues, including human erythrocytes researchgate.net. Studies have characterized its kinetic parameters, such as the apparent Km value for γ-L-glutamyl-L-alanine, which was found to be 2.2 mM at pH 9.0 researchgate.net. While direct kinetic data for this compound as a substrate for GGCT is not extensively detailed in the provided search results, the established mechanism for γ-glutamyl peptides suggests a similar cyclization pathway. GGCT is known to process various γ-glutamyl amino acids and dipeptides, with some γ-glutamyl-γ-glutamyl-amino acids being better substrates than their corresponding γ-glutamyl-amino acids hmdb.ca.

Alanine dehydrogenase (AlaDH) is an enzyme that primarily catalyzes the reversible interconversion of L-alanine and pyruvate, with ammonia and NAD(P)+/NAD(P)H involved in the reaction researchgate.netwikipedia.org. The main reaction catalyzed by AlaDH is the reductive amination of pyruvate to L-alanine or the oxidative deamination of L-alanine to pyruvate researchgate.netwikipedia.org.

While AlaDH does not directly cleave the peptide bond of this compound, it plays a role in the metabolism of the amino acids released from peptide breakdown. If this compound is cleaved by other enzymes, such as peptidases or GGCT, to release free alanine, AlaDH can then act on this free alanine. For instance, AlaDH can convert free L-alanine into pyruvate, which can then enter central metabolic pathways like the citric acid cycle for energy production researchgate.netwikipedia.org. Conversely, AlaDH can also synthesize L-alanine from pyruvate and ammonia, which is essential for protein synthesis and other cellular functions researchgate.netwikipedia.org.

Table 2: Reactions Catalyzed by Alanine Dehydrogenase

Research has explored the use of AlaDH in biocatalytic systems, often in conjunction with other enzymes to create multi-enzyme networks for the synthesis or degradation of specific compounds nih.gov. For example, AlaDH can be coupled with ω-transaminase and formate dehydrogenase to recycle NADH and manage reaction equilibrium during the synthesis of alanine nih.gov. While direct studies involving AlaDH and the tripeptide this compound are not explicitly detailed, its role in processing the released alanine is a significant aspect of its metabolic transformation.

Compound List:

this compound (γ-L-glutamyl-L-alanyl-L-alanine)

Glutamic acid (Glu)

Alanine (ala)

L-5-oxoproline (Pyroglutamic acid)

L-alanyl-L-alanine (ala-ala-OH)

Pyruvate

Ammonia (NH3)

NAD+ / NADH

NADP+ / NADPH

Receptor Binding and Molecular Recognition Studies of H-glu-ala-ala-oh

Identification of Peptide Binding Motifs and Receptor Affinities

Identifying specific "binding motifs" within a peptide sequence involves pinpointing the amino acid residues or structural elements that are critical for receptor recognition and high-affinity binding. For H-Glu-ala-ala-OH, no specific binding motifs have been identified in the reviewed literature. Receptor affinity is typically quantified by parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) derived from binding assays. These values indicate the strength of the interaction between the peptide and its receptor.

Competitive binding assays are a cornerstone for determining the affinity of unlabeled ligands (like this compound) for a receptor by measuring their ability to displace a labeled ligand from the receptor. In such assays, a known concentration of a labeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor. The displacement of the labeled ligand by the unlabeled one allows for the calculation of the competitor's affinity (Ki), which can then be related to the dissociation constant (Kd) of the labeled ligand. This method is widely used in drug discovery for screening compound libraries and characterizing ligand-receptor interactions nanotempertech.combmglabtech.com.

Role of Specific Amino Acid Residues in Receptor Binding and Activation

Alanine scanning is a powerful technique used to probe the importance of individual amino acid residues in a peptide's interaction with its receptor nih.govresearchgate.net. In this method, each amino acid in the sequence is systematically replaced with alanine, a small, neutral amino acid. The resulting alanine-substituted analogs are then tested for their binding affinity and selectivity towards the target receptor. A significant decrease in binding affinity or a change in selectivity upon substitution indicates that the original residue plays a crucial role in receptor recognition. For example, studies on other peptides have shown that replacing key residues with alanine can lead to substantial reductions in binding affinity nih.govcore.ac.uknih.gov.

Effects of Amino Acid Substitutions (e.g., Alanine Scanning) on Binding Affinity and Selectivity

Computational Modeling of this compound Receptor Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and understanding peptide-receptor interactions at an atomic level nih.govnih.govmdpi.com. Molecular docking can predict the preferred binding orientation and pose of this compound within a known receptor structure, highlighting potential interaction sites. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the peptide-receptor complex over time, providing insights into the stability of the interaction, conformational changes, and the role of specific residues in binding. These computational approaches can guide experimental studies by suggesting key residues to investigate or by predicting the binding modes of novel analogs.

Data Tables

Due to the absence of specific experimental data for the tripeptide this compound in the reviewed literature, it is not possible to generate data tables detailing its receptor binding affinities, competitive binding assay results, or the effects of specific amino acid substitutions on its binding. Such tables would typically present quantitative values (e.g., Kd, IC50, relative affinities) obtained from experimental studies on this particular compound.

Compound Table

Biological Roles and Metabolic Pathway Involvement of H-glu-ala-ala-oh

Metabolism and Transport of Amino Acids and Peptides

The metabolism and transport of H-Glu-ala-ala-OH would likely involve pathways common to amino acids and small peptides.

Amino acids are fundamental building blocks for protein synthesis and can also serve as precursors or intermediates in the biosynthesis of various other important biomolecules. Glutamic acid, for instance, is a precursor in the synthesis of glutathione, a crucial antioxidant tripeptide bachem.compsu.edunih.gov. Alanine is involved in glucose metabolism and can be synthesized from pyruvate researchgate.netnih.govecmdb.ca. As a tripeptide, this compound could potentially be synthesized or degraded as part of broader metabolic pathways, or its constituent amino acids could be utilized in the synthesis of other compounds. For example, γ-L-glutamyl-L-alanine is described as a proteolytic breakdown product of larger proteins chemsrc.com.

The cellular uptake of amino acids and small peptides occurs via specific transporter systems. Many amino acid transporters function as symporters, coupling amino acid transport to the movement of ions, such as protons or sodium ions, across the cell membrane uniprot.orgresearchgate.net. For example, the SLC36A2 transporter facilitates proton-coupled transport of small amino acids like glycine, alanine, and proline uniprot.org. Dipeptides and tripeptides are also transported across cell membranes by specific peptide transporters, such as PepT1 and PepT2 bachem.com. Research on the dipeptide Ala-Glu indicates it is transported in symport with protons, suggesting that tripeptides with similar structures might utilize related transport mechanisms medchemexpress.comnih.gov.

Q & A

Q. What methodological challenges arise when incorporating this compound into in vivo studies, and how can they be addressed?

- Methodological Answer : Address bioavailability via pharmacokinetic profiling (e.g., plasma half-life using radiolabeled peptides). Use microdialysis or MALDI imaging for tissue-specific detection. Ethical approval is required for animal studies, with sample sizes justified by power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.